(R)-(-)-4-(2,3-Epoxypropoxy)carbazole
Overview
Description
®-(-)-4-(2,3-Epoxypropoxy)carbazole is a chiral compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features an epoxypropoxy group attached to the carbazole core, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-(-)-4-(2,3-Epoxypropoxy)carbazole typically involves the following steps:
Starting Material: The synthesis begins with the carbazole core, which is commercially available or can be synthesized from indole derivatives.
Epoxidation: The introduction of the epoxypropoxy group is achieved through epoxidation reactions. This involves the reaction of an allylic alcohol with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) to form the epoxide ring.
Chiral Resolution: The chiral resolution of the racemic mixture can be performed using chiral chromatography or by employing chiral auxiliaries during the synthesis to obtain the desired enantiomer.
Industrial Production Methods: Industrial production of ®-(-)-4-(2,3-Epoxypropoxy)carbazole follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: ®-(-)-4-(2,3-Epoxypropoxy)carbazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxy group is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation: The compound can undergo oxidation reactions to form hydroxylated derivatives.
Reduction: Reduction of the epoxy group can yield diol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols can be used under mild conditions to open the epoxide ring.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Nucleophilic Substitution: The major products are carbazole derivatives with various functional groups attached to the former epoxy position.
Oxidation: Hydroxylated carbazole derivatives.
Reduction: Diol derivatives of carbazole.
Scientific Research Applications
®-(-)-4-(2,3-Epoxypropoxy)carbazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a chiral building block.
Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ®-(-)-4-(2,3-Epoxypropoxy)carbazole involves its interaction with specific molecular targets and pathways. The epoxy group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The carbazole core can interact with various enzymes and receptors, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
(S)-(+)-4-(2,3-Epoxypropoxy)carbazole: The enantiomer of ®-(-)-4-(2,3-Epoxypropoxy)carbazole, which may exhibit different biological activities and reactivity.
4-Hydroxycarbazole: A structurally related compound with a hydroxyl group instead of an epoxypropoxy group.
Carvedilol: A carbazole derivative used as a medication for treating high blood pressure and heart failure.
Uniqueness: ®-(-)-4-(2,3-Epoxypropoxy)carbazole is unique due to its chiral nature and the presence of the reactive epoxy group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-[[(2R)-oxiran-2-yl]methoxy]-9H-carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-2-5-12-11(4-1)15-13(16-12)6-3-7-14(15)18-9-10-8-17-10/h1-7,10,16H,8-9H2/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWKIGRDISDRLO-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC3=C2C4=CC=CC=C4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)COC2=CC=CC3=C2C4=CC=CC=C4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20538537 | |
Record name | 4-{[(2R)-Oxiran-2-yl]methoxy}-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20538537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95093-96-2 | |
Record name | 4-[(2R)-2-Oxiranylmethoxy]-9H-carbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95093-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-{[(2R)-Oxiran-2-yl]methoxy}-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20538537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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